![molecular formula C19H18F3NO3 B2874615 (Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one CAS No. 339017-41-3](/img/structure/B2874615.png)
(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one is a compound with a wide range of applications in scientific research. It is a synthetic compound that is used in laboratory experiments to study its biochemical and physiological effects. It has been used in a variety of studies, including those related to drug discovery, drug metabolism, and drug delivery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
One significant area of research involving (Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one focuses on synthesis methods and structural characterization. For instance, the synthesis of activated 3-arylindoles, which can be derived from related α-anilinoacetophenones, showcases a methodology that might be related to the synthesis or structural framework of the compound . This method has led to the creation of complex molecules such as a 3,7′-biindolyl, demonstrating the compound's potential in synthesizing structurally intricate molecules (Black et al., 1994).
Molecular Interactions and Coordination Chemistry
Research on the internal fluorocarbon coordination offers insights into the protection of active catalytic sites, showcasing how specific interactions, such as Zr···F−C in group 4 metallocene/butadiene systems, can be utilized for catalytic purposes. This demonstrates the compound's relevance in understanding and exploiting molecular interactions for catalytic activity enhancement (Karl et al., 1997).
Optical and Electronic Properties
The study on nonlinear optical properties of certain donor-π-acceptor chalcones indicates research interest in the electronic and photophysical properties of compounds structurally related to (Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one. These properties are crucial for applications in material science, particularly in the development of optical materials with high nonlinear refractive indices and absorption coefficients (Razvi et al., 2019).
Catalytic Applications and Reaction Mechanisms
Explorations into the Lewis pair chemistry, such as the frustrated Lewis pair versus metal–carbon σ-bond insertion chemistry at specific phosphine and zirconocene systems, illuminate the compound's potential role in catalytic applications. These studies reveal how the understanding of molecular structure and bonding interactions can lead to novel catalytic processes or improve existing ones, demonstrating the chemical's relevance in catalytic chemistry (Jian et al., 2017).
Electrochemical Applications
Investigations into the electrochemical CO2 reduction by molecular rhenium catalysts decorated with second-sphere hydrogen-bond donors highlight the compound's potential application in the field of electrocatalysis. The study of these catalysts, especially their structure-activity relationship and catalytic performance in CO2 reduction to CO, underscores the importance of structural elements similar to those in (Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one in advancing electrochemical applications (Talukdar et al., 2020).
Eigenschaften
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-12(24)16(13-4-9-17(25-2)18(10-13)26-3)11-23-15-7-5-14(6-8-15)19(20,21)22/h4-11,23H,1-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCKTRPTNBBXKL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC=C(C=C1)C(F)(F)F)/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]-3-buten-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline](/img/structure/B2874534.png)
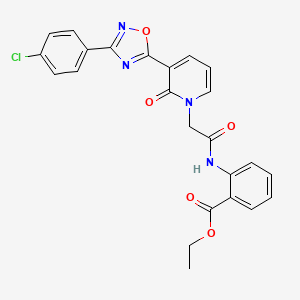
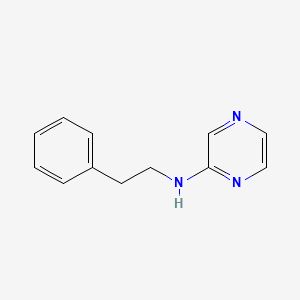
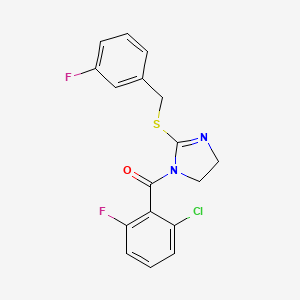
![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)
![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
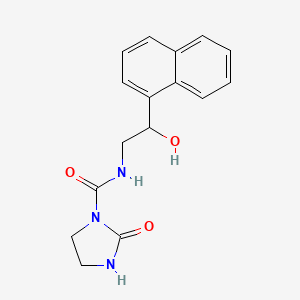
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2874550.png)
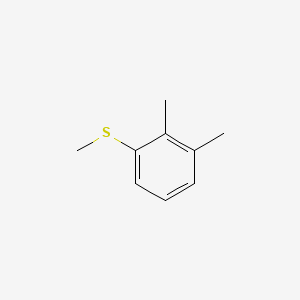
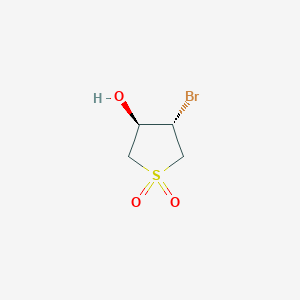
![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid](/img/structure/B2874554.png)
